GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt
Overview
Description
GLP-1 (Glucagon-like peptide-1) is an incretin hormone that is synthesized in intestinal cells. It is known to stimulate insulin secretion in a glucose-dependent manner1. The specific compound you mentioned appears to be a variant of GLP-1, but detailed information about this specific variant is not readily available.
Synthesis Analysis
The synthesis of GLP-1 and its analogs typically involves solid-phase peptide synthesis, a method used to chemically synthesize peptides. However, the exact synthesis process for the specific GLP-1 variant you mentioned is not available in the sources I found.Molecular Structure Analysis
The molecular formula of the compound is C184H273N51O572. However, detailed structural analysis or 3D conformations are not available as the compound has too many atoms and is too flexible2.
Chemical Reactions Analysis
Information about specific chemical reactions involving this GLP-1 variant is not available in the sources I found.Physical And Chemical Properties Analysis
The molecular weight of the compound is 4111 g/mol2. Other physical and chemical properties specific to this GLP-1 variant are not available in the sources I found.
Scientific Research Applications
Glycogenic Effects
GLP-1 (1-36) amide trifluoroacetate salt has shown significant roles in glycogenesis. For instance, GLP‐1(7–36)amide, a similar peptide, has been observed to stimulate the formation of glycogen from glucose in isolated rat hepatocytes. This process is achieved with physiological concentrations of the peptide and is accompanied by stimulation of glycogen synthase activity and a decrease in cyclic AMP content. These findings help explain the GLP-1(7–36)amide insulin-independent plasma glucose lowering effect (Valverde et al., 1994).
Neurological Impact
GLP-1 (1-36) amide has also been implicated in brain function. Specific receptors for GLP-1(7–36) amide have been found in regions of the brain, suggesting a role in brain function. Studies have shown that this peptide can increase extracellular levels of glutamine and glutamic acid in the basal ganglia of conscious rats, indicating a potential stimulatory effect on astrocytes and/or neurons (Mora et al., 1992).
Appetite and Water Intake Regulation
Research has shown that central administration of GLP-1-(7-36) amide can inhibit food and water intake in rats, pointing towards its physiological role in the regulation of ingestion and water and salt homeostasis (Tang-Christensen et al., 1996).
Metabolic and Cardiovascular Effects
GLP-1 (1-36) amide derivatives have shown cardioprotective and insulinomimetic effects, suggesting their potential role in treating heart failure and metabolic disorders. These effects might be due to the actions of additional downstream metabolites obtained from the peptide (Eng et al., 2014).
Neuroprotection and Neurotrophic Function
GLP-1 and its analogs like exendin-4 have been found to protect cultured rat hippocampal neurons against glutamate-induced apoptosis. These findings suggest a novel neuroprotective/neurotrophic function of GLP-1, which may be beneficial for treating neurodegenerative processes in disorders such as Alzheimer's disease (Perry et al., 2002).
Renal Function Influence
GLP-1 (1-36) amide has been observed to induce natriuresis in both healthy and insulin-resistant obese men, suggesting its role in sodium excretion and potential renoprotective effects (Gutzwiller et al., 2004).
Safety And Hazards
Specific safety and hazard information for this GLP-1 variant is not available in the sources I found.
Future Directions
The therapeutic potential of GLP-1 and its analogs is a topic of ongoing research, particularly in the context of treating conditions like type 2 diabetes and obesity. However, future directions specific to the GLP-1 variant you mentioned are not available in the sources I found.
Please note that this information is based on the limited sources available and may not be fully comprehensive or accurate. For detailed and specific information, consulting scientific literature or experts in the field is recommended.
properties
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C184H273N51O57/c1-17-93(10)147(180(290)207-97(14)154(264)218-127(73-104-78-198-110-42-28-27-41-108(104)110)169(279)221-122(68-90(4)5)171(281)232-145(91(6)7)178(288)217-112(43-29-31-63-185)156(266)199-81-135(243)208-111(150(189)260)45-33-65-196-183(190)191)234-172(282)125(70-101-37-23-19-24-38-101)223-163(273)119(55-61-141(252)253)214-160(270)113(44-30-32-64-186)210-152(262)95(12)204-151(261)94(11)205-159(269)117(51-57-134(188)242)209-136(244)82-200-158(268)116(53-59-139(248)249)213-166(276)121(67-89(2)3)220-168(278)124(72-103-47-49-107(241)50-48-103)224-175(285)131(84-236)228-177(287)133(86-238)229-179(289)146(92(8)9)233-174(284)130(77-144(258)259)226-176(286)132(85-237)230-182(292)149(99(16)240)235-173(283)126(71-102-39-25-20-26-40-102)227-181(291)148(98(15)239)231-137(245)83-201-157(267)115(52-58-138(246)247)211-153(263)96(13)206-165(275)128(75-106-80-195-88-203-106)225-161(271)114(46-34-66-197-184(192)193)212-162(272)118(54-60-140(250)251)215-167(277)123(69-100-35-21-18-22-36-100)222-164(274)120(56-62-142(254)255)216-170(280)129(76-143(256)257)219-155(265)109(187)74-105-79-194-87-202-105/h18-28,35-42,47-50,78-80,87-99,109,111-133,145-149,198,236-241H,17,29-34,43-46,51-77,81-86,185-187H2,1-16H3,(H2,188,242)(H2,189,260)(H,194,202)(H,195,203)(H,199,266)(H,200,268)(H,201,267)(H,204,261)(H,205,269)(H,206,275)(H,207,290)(H,208,243)(H,209,244)(H,210,262)(H,211,263)(H,212,272)(H,213,276)(H,214,270)(H,215,277)(H,216,280)(H,217,288)(H,218,264)(H,219,265)(H,220,278)(H,221,279)(H,222,274)(H,223,273)(H,224,285)(H,225,271)(H,226,286)(H,227,291)(H,228,287)(H,229,289)(H,230,292)(H,231,245)(H,232,281)(H,233,284)(H,234,282)(H,235,283)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,196)(H4,192,193,197)/t93-,94-,95-,96-,97-,98+,99+,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,145-,146-,147-,148-,149-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEAJSJZACHTSH-FTFYVAQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C184H273N51O57 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4111 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.